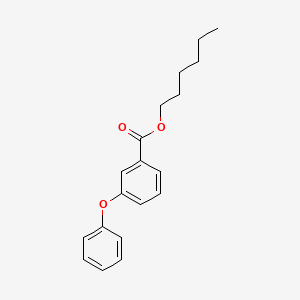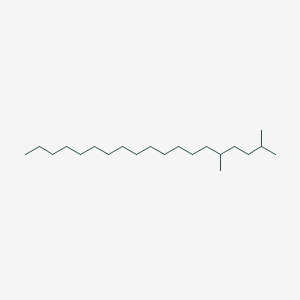![molecular formula C14H37ISi4 B14474802 {[Diethyl(iodo)silyl]methanetriyl}tris(trimethylsilane) CAS No. 70590-01-1](/img/structure/B14474802.png)
{[Diethyl(iodo)silyl]methanetriyl}tris(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Tris(trimethylsilyl)methyl]diethyliodosilane is a compound that features a unique combination of silicon and iodine atoms, making it a valuable reagent in organic synthesis. The compound is characterized by the presence of three trimethylsilyl groups attached to a central carbon atom, which is further bonded to an iodine atom and two ethyl groups. This structural arrangement imparts specific chemical properties that are exploited in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Tris(trimethylsilyl)methyl]diethyliodosilane typically involves the reaction of tris(trimethylsilyl)methyl lithium with diethyl iodide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactive intermediates. The reaction mixture is usually stirred at low temperatures to control the reaction rate and ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for [Tris(trimethylsilyl)methyl]diethyliodosilane are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
[Tris(trimethylsilyl)methyl]diethyliodosilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as halides, amines, or thiols, under appropriate conditions.
Reduction Reactions: The compound can participate in reduction reactions, where the iodine atom is replaced by a hydrogen atom.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions, leading to the formation of silanol or siloxane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., sodium chloride), amines (e.g., methylamine), and thiols (e.g., ethanethiol). These reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at moderate temperatures.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), are used in these reactions. The reactions are usually performed in anhydrous solvents, such as ether or THF, under an inert atmosphere.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), are employed. These reactions are conducted in aqueous or mixed solvent systems at controlled temperatures.
Major Products Formed
Substitution Reactions: The major products include substituted silanes, such as [Tris(trimethylsilyl)methyl]chlorosilane or [Tris(trimethylsilyl)methyl]amines.
Reduction Reactions: The primary product is [Tris(trimethylsilyl)methyl]silane.
Oxidation Reactions: The main products are silanol or siloxane derivatives.
Applications De Recherche Scientifique
[Tris(trimethylsilyl)methyl]diethyliodosilane has a wide range of applications in scientific research, including:
Biology: The compound is employed in the synthesis of bioactive molecules, where the trimethylsilyl groups enhance the stability and solubility of the target compounds.
Medicine: It is utilized in the development of pharmaceuticals, particularly in the synthesis of silicon-containing drugs that exhibit unique pharmacological properties.
Industry: The compound finds applications in the production of specialty chemicals, such as silanes and siloxanes, which are used in coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of [Tris(trimethylsilyl)methyl]diethyliodosilane involves the formation of reactive intermediates, such as silyl radicals or silyl cations, depending on the reaction conditions. These intermediates can undergo various transformations, leading to the formation of new chemical bonds. The molecular targets and pathways involved in these reactions are influenced by the electronic and steric properties of the trimethylsilyl groups, which stabilize the reactive intermediates and control the reaction selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(trimethylsilyl)silane: A related compound that features a silicon-hydrogen bond instead of the silicon-iodine bond. It is commonly used as a radical reducing agent in organic synthesis.
Tris(trimethylsilyl)methyl chloride: Similar to [Tris(trimethylsilyl)methyl]diethyliodosilane, but with a chlorine atom instead of an iodine atom. It is used in substitution reactions to introduce trimethylsilyl groups.
Tris(trimethylsilyl)methyl lithium: A lithium salt that serves as a precursor for the synthesis of various tris(trimethylsilyl)methyl derivatives.
Uniqueness
[Tris(trimethylsilyl)methyl]diethyliodosilane is unique due to the presence of the iodine atom, which imparts specific reactivity and selectivity in chemical reactions. The compound’s ability to undergo substitution, reduction, and oxidation reactions under mild conditions makes it a versatile reagent in organic synthesis. Additionally, the trimethylsilyl groups provide steric protection and enhance the stability of the reactive intermediates, leading to high yields and selectivity in the desired products.
Propriétés
Numéro CAS |
70590-01-1 |
|---|---|
Formule moléculaire |
C14H37ISi4 |
Poids moléculaire |
444.69 g/mol |
Nom IUPAC |
diethyl-iodo-[tris(trimethylsilyl)methyl]silane |
InChI |
InChI=1S/C14H37ISi4/c1-12-19(15,13-2)14(16(3,4)5,17(6,7)8)18(9,10)11/h12-13H2,1-11H3 |
Clé InChI |
IQNOYDDUYPZGDY-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(C([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![({4-[Bis(2-chloroethyl)amino]phenyl}sulfanyl)acetic acid](/img/structure/B14474721.png)
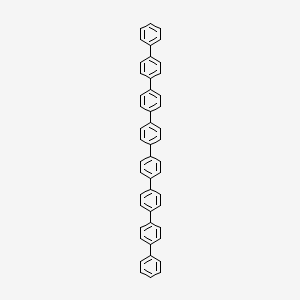
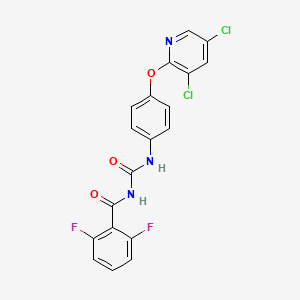
![4-[(5-Chloro-2-nitrophenyl)methanesulfonyl]morpholine](/img/structure/B14474753.png)

![Tetrakis[(acetyloxy)methyl]phosphanium chloride](/img/structure/B14474771.png)



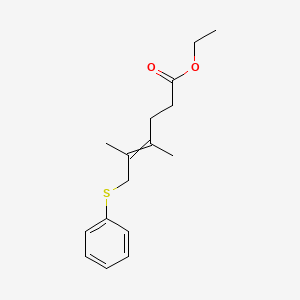
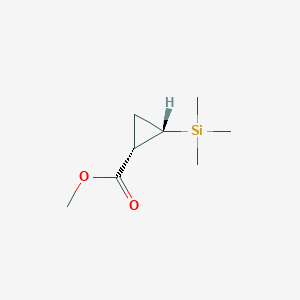
![3-[(2-Methylphenyl)sulfanyl]propane-1,2-dithiol](/img/structure/B14474796.png)
